1-(2,3-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one is a synthetic organic compound characterized by the presence of trifluoromethylthio groups attached to a phenyl ring, along with a chloropropanone moiety
Preparation Methods
The synthesis of 1-(2,3-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring with trifluoromethylthio groups is prepared through electrophilic aromatic substitution reactions.
Introduction of the Chloropropanone Moiety: The chloropropanone group is introduced via nucleophilic substitution reactions, often using reagents like thionyl chloride or phosphorus trichloride.
Final Assembly: The final compound is assembled through coupling reactions, ensuring the correct positioning of all functional groups.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(2,3-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or thiols.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming amides or thioethers.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2,3-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylthio groups play a crucial role.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.
Comparison with Similar Compounds
1-(2,3-Bis(trifluoromethylthio)phenyl)-3-chloropropan-1-one can be compared with other similar compounds, such as:
1-(2,3-Bis(trifluoromethylthio)phenyl)-2-chloropropan-1-one: Similar structure but with a different position of the chloropropanone moiety.
1-(2,3-Bis(trifluoromethylthio)phenyl)-3-bromopropan-1-one: Similar structure but with a bromine atom instead of chlorine.
1-(2,3-Bis(trifluoromethylthio)phenyl)-3-hydroxypropan-1-one: Similar structure but with a hydroxyl group instead of chlorine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7ClF6OS2 |
---|---|
Molecular Weight |
368.7 g/mol |
IUPAC Name |
1-[2,3-bis(trifluoromethylsulfanyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C11H7ClF6OS2/c12-5-4-7(19)6-2-1-3-8(20-10(13,14)15)9(6)21-11(16,17)18/h1-3H,4-5H2 |
InChI Key |
BSFNMLTUQVNUMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)SC(F)(F)F)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.